

# Primisulfuron CAS Number 113036-87-6

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## Compound of Interest

Compound Name: *Primisulfuron*

Cat. No.: *B045244*

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An In-depth Technical Guide to **Primisulfuron** (CAS No. 113036-87-6)

## Introduction

**Primisulfuron** is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.<sup>[1][2]</sup> It is primarily utilized for the control of a wide range of grassy and broadleaf weeds in agricultural applications, particularly in corn cultivation.<sup>[1][3][4]</sup> The biologically active form is typically its methyl ester, **Primisulfuron**-methyl (CAS No. 86209-51-0), which shares similar toxicological and environmental characteristics with the parent acid.<sup>[1][5]</sup> This guide provides a comprehensive technical overview of **Primisulfuron**, focusing on its chemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile, tailored for researchers and professionals in drug development and related scientific fields.

## Chemical and Physical Properties

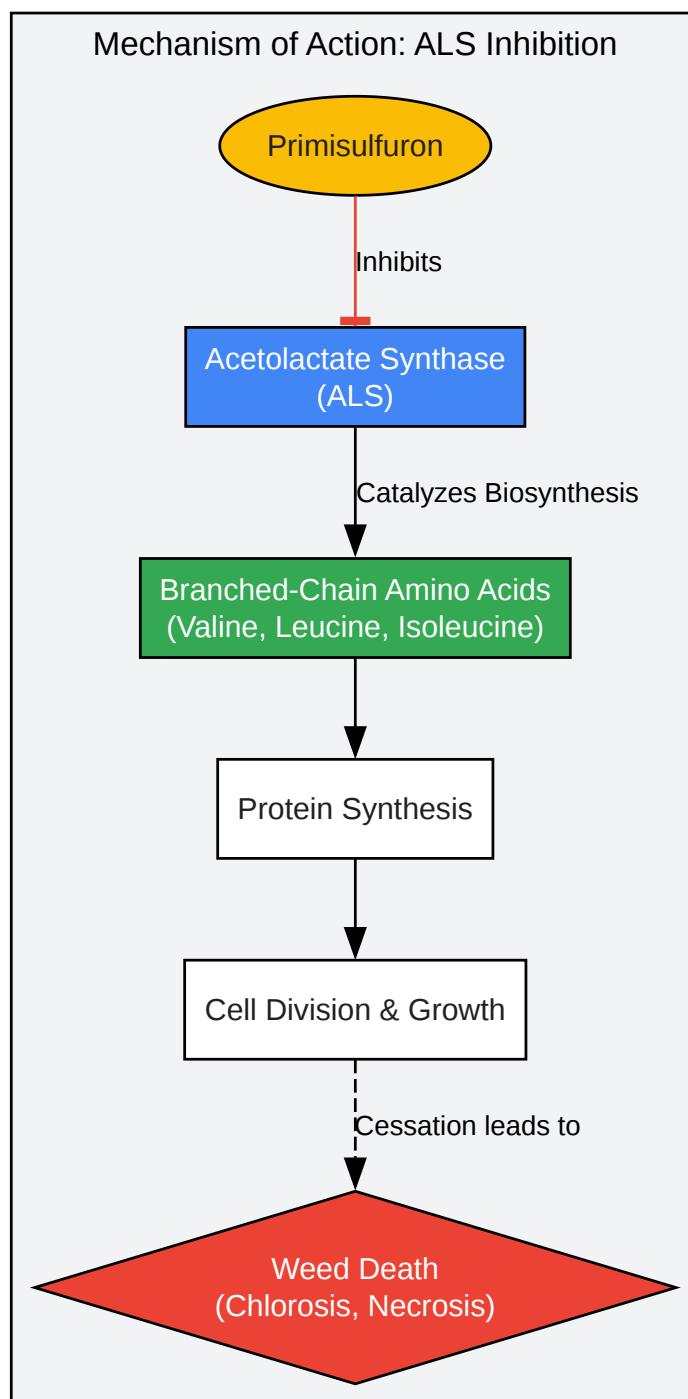
**Primisulfuron**-methyl is a colorless, crystalline solid.<sup>[1]</sup> Its properties are summarized in the table below. Data for the parent acid, **Primisulfuron**, is less commonly reported as the methyl ester is the active species used in commercial formulations.

Table 1: Physicochemical Properties of **Primisulfuron** and **Primisulfuron**-methyl

Property	Primisulfuron-methyl	Primisulfuron
CAS Number	86209-51-0[6][7]	113036-87-6[1][7]
Molecular Formula	C15H12F4N4O7S[5][8]	C14H10F4N4O7S[9]
Molar Mass	468.3 g/mol [8]	454.31 g/mol [9]
Melting Point	203.1 °C[1][7]	196 °C[9]
Vapor Pressure	<3 x 10 <sup>-10</sup> mm Hg at 20 °C[8]	0.000001 mPa[1]
Water Solubility	70 mg/L at 20 °C[1]; 1 ppm at pH 5, 600 ppm at pH 8[2]	7 mg/L[9]
Octanol-Water Partition Coefficient (K <sub>ow</sub> )	1.15[10]	0.1987[1]
Soil Adsorption Coefficient (K <sub>oc</sub> )	50 (estimate)[1][2]	Not available

## Mechanism of Action

**Primisulfuron** is a potent and selective inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth.[3][9] By blocking ALS, **Primisulfuron** rapidly halts cell division and growth in the meristematic regions of susceptible plants.[1][2] This inhibition leads to chlorosis and necrosis, with complete desiccation of the weed occurring within 10 to 20 days under optimal conditions.[6][9] This enzyme is absent in animals, which is a primary reason for the herbicide's low toxicity to mammals.[11]



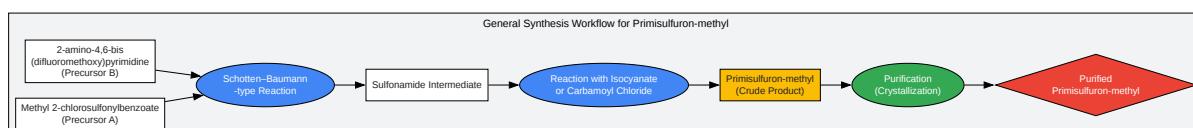
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Figure 1: Signaling pathway of **Primisulfuron**'s herbicidal action.

## Synthesis and Formulation

### Synthesis

The commercial production of **Primisulfuron-methyl** involves a multi-step chemical synthesis. A key step is the reaction of 2-sulfamoylchloride benzoic acid with 2-amino-4,6-difluoromethoxypyrimidine.[8] An alternative patented process describes the reaction of a nitrogen-containing heterocycle compound precursor, 2-amino-4,6-bis(difluoromethoxy)pyrimidine, with adjacent methoxycarbonyl benzenesulfonyl isocyanate in an acetonitrile solvent to yield the final product.[12]



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Figure 2: Generalized synthesis workflow for **Primisulfuron-methyl**.

## Formulation

**Primisulfuron-methyl** is commercially available as water-dispersible granules (WG), typically at a concentration of 75% active ingredient, often packaged in water-soluble bags.[1][2][6] These formulations are mixed with water for application as a post-emergence spray.[6]

## Experimental Protocols: Analytical Methods

The determination of **Primisulfuron-methyl** and its metabolites in environmental matrices like soil and water is critical for regulatory and research purposes. Standard methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

### Method for Water Analysis (EPA GRM070.01A)

This method is designed for the analysis of **Primisulfuron-methyl** (CGA136872) and its metabolites in groundwater.[13]

- Principle: Direct injection of an acidified water sample onto a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.[13]
- Sample Preparation:

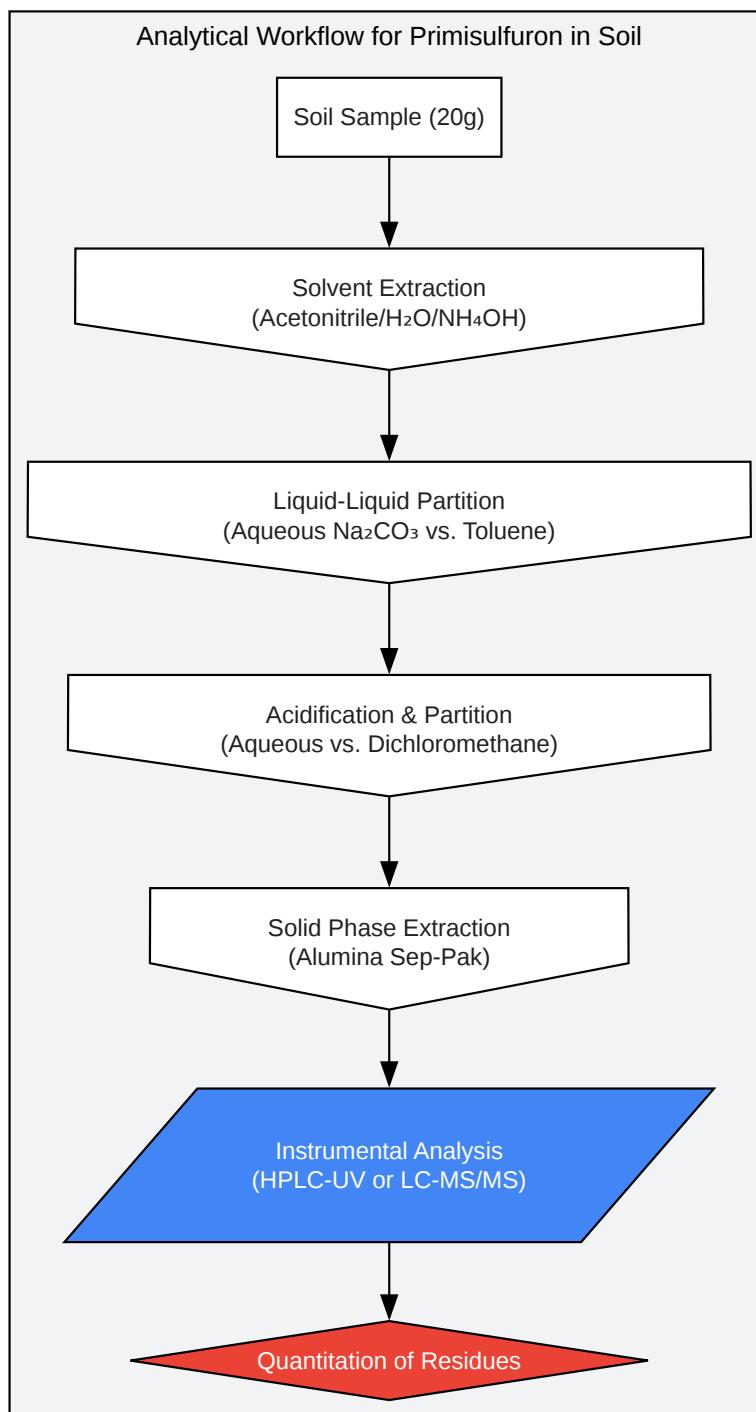
- Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.  
[13]
- Acidify the sample with acetic acid to a 0.1% level.[13]
- The sample is then ready for direct injection into the LC-MS/MS system.[13]
- Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[13]
- Quantitation: A calibration curve is constructed using at least five levels of matrix-matched standard solutions, typically ranging from 0.01 ng/mL to 1 ng/mL.[13]
- Limit of Quantitation (LOQ): 0.05 ppb ( $\mu\text{g/L}$ ) for **Primisulfuron**-methyl and its key metabolites in groundwater.[13]

## Method for Soil Analysis (EPA GRM070.02A)

This method details the extraction and analysis of **Primisulfuron**-methyl from soil samples.[14]

- Principle: Solvent extraction followed by liquid-liquid partitioning, solid-phase extraction cleanup, and final determination by HPLC-UV or optionally by LC-MS/MS for complex matrices.[14]
- Extraction:
  - Extract residues from a soil sample by shaking for one hour at room temperature with a 90/8/2 (v/v/v) solution of acetonitrile/water/concentrated  $\text{NH}_4\text{OH}$ .[14]
- Cleanup:
  - Evaporate an aliquot of the extract and dilute with 0.1 M  $\text{Na}_2\text{CO}_3$  solution.[14]
  - Partition the alkaline aqueous solution with toluene.[14]
  - Acidify the aqueous phase with phosphoric acid and partition again with dichloromethane.  
[14]

- Evaporate the dichloromethane and perform a final cleanup using an Alumina Sep-Pak solid-phase extraction cartridge.[14]
- Instrumentation: HPLC with UV detection at 234 nm or an LC-MS/MS system.[10][14]
- Limit of Quantitation (LOQ): 0.01 ppm (mg/kg) for **Primisulfuron**-methyl in soil.[14]



[Click to download full resolution via product page](#)*Figure 3: Experimental workflow for soil residue analysis.*

## Toxicology Profile

**Primisulfuron-methyl** exhibits low acute toxicity to mammals and is classified as a Toxicity Category III or IV pesticide.[1][6] The EPA has classified it as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.[6][8]

Table 2: Acute Toxicity of **Primisulfuron-methyl**

Study	Species	Route	Value	Toxicity Category	Reference(s)
LD <sub>50</sub>	Rat	Oral	>5050 mg/kg	IV (Practically Non-toxic)	[1][6][8]
LD <sub>50</sub>	Rabbit, Rat	Dermal	>2010 mg/kg	III (Slightly Toxic)	[1][6][8]
LC <sub>50</sub> (4-hour)	Rat	Inhalation	>4.8 mg/L	III (Slightly Toxic)	[1]
Eye Irritation	Rabbit	-	Slight irritation, cleared within 3 days	III	[1]
Skin Irritation	Rabbit	-	Slight irritation	IV	[1][8]
Skin Sensitization	Guinea Pig	-	Not a sensitizer	-	[1]

Table 3: Ecotoxicity of **Primisulfuron-methyl**

Study	Species	Value	Toxicity Level	Reference(s)
Avian LD <sub>50</sub>	Bobwhite Quail, Mallard Duck	>2150 mg/kg	Practically Non-toxic	[6]
Avian Dietary LC <sub>50</sub>	Bobwhite Quail	>5000 ppm	Practically Non-toxic	[6]
Fish LC <sub>50</sub> (96-hour)	Rainbow Trout	>13 mg/L	Slightly Toxic	[1]
Fish LC <sub>50</sub> (96-hour)	Bluegill Sunfish	>48 mg/L	Slightly Toxic	[1]
Aquatic Invertebrate (Chronic NOEL)	Daphnia magna	0.41 ppm	-	[6]
Estuarine Invertebrate LC <sub>50</sub>	Mysid Shrimp	16 ppm	Slightly Toxic	[6]
Bee Acute Contact LD <sub>50</sub>	Honey Bee (Apis mellifera)	>100 µg/bee	Practically Non-toxic	[1][6]

## Metabolism and Environmental Fate

### Metabolism

In rats, the primary metabolic pathway for **Primisulfuron**-methyl involves hydroxylation of the pyrimidine ring, followed by hydrolysis or conjugation with glucuronic acid.[8] A significant portion is excreted unchanged in feces and urine.[6] In maize, the herbicide is metabolized to the O-glucoside of 5-hydroxy-**primisulfuron**, rendering the crop tolerant.[8]

## Environmental Fate and Degradation

**Primisulfuron**-methyl has a low to moderate persistence in the soil, with reported field half-lives ranging from approximately 4 to 30 days, influenced by soil type and conditions.[1][8]

- Hydrolysis: Degradation is highly dependent on pH. It is stable in neutral and alkaline solutions but hydrolyzes more rapidly under acidic conditions. The half-life at 25°C is

reported as 22 days at pH 5, while being significantly longer at pH 7 and 9.[1][6][9]

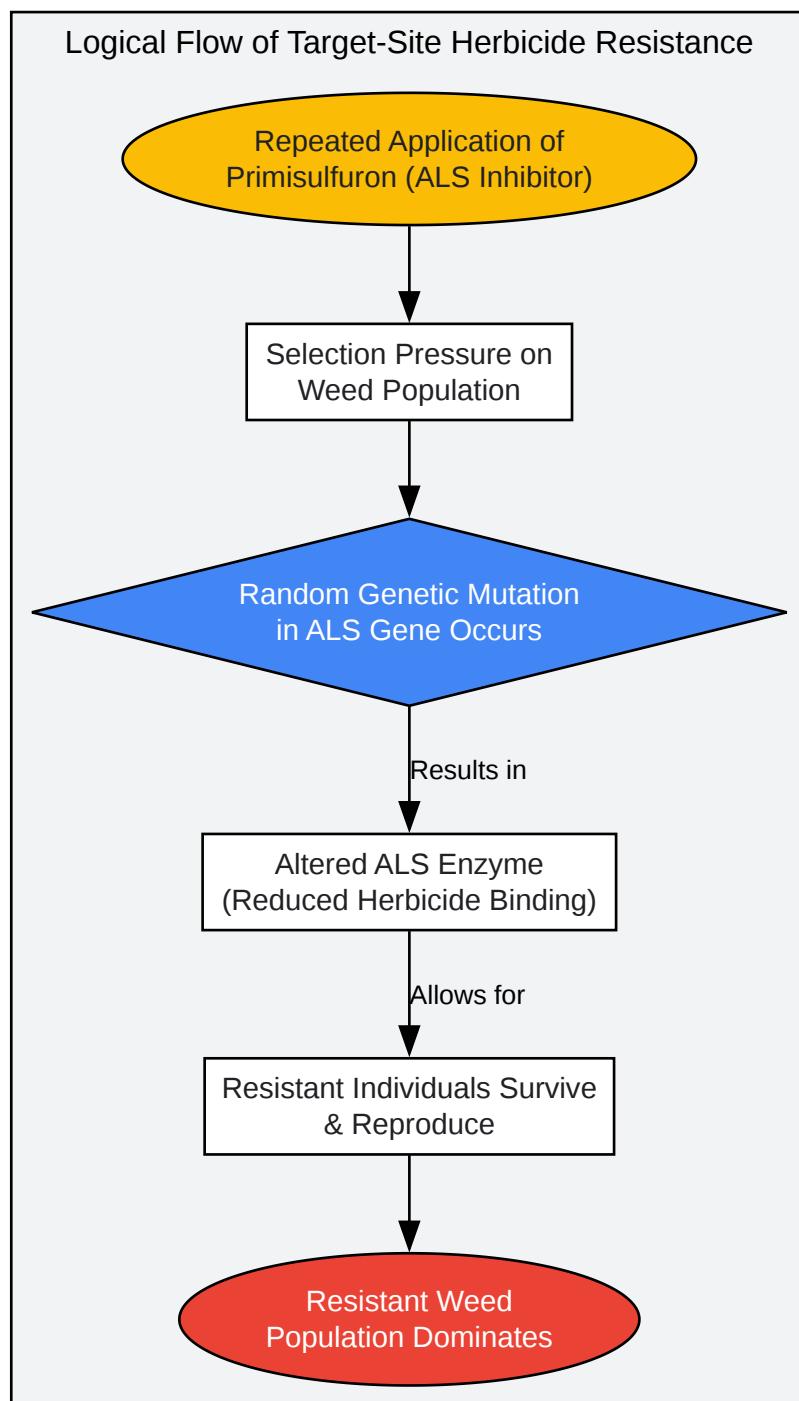
- Soil Degradation: Aerobic conditions enhance breakdown in soil.[1] Due to its water solubility and poor sorption to soil particles ( $K_{oc} \approx 50$ ), it has the potential to be mobile, though field studies have shown limited leaching below the surface layer.[1]
- Photodegradation: Direct photolysis is generally not a major degradation pathway, but degradation can occur rapidly upon exposure to UV light at a wavelength of 254 nm.[9][15]

Table 4: Degradation Half-Life ( $DT_{50}$ ) of **Primisulfuron**

Condition	pH	Temperature	Half-Life	Reference(s)
Hydrolysis	3	50 °C	10 hours	[8]
Hydrolysis	5	50 °C	10 hours	[8]
Hydrolysis	5	25 °C	22 days	[1]
Hydrolysis	7	50 °C	>300 hours	[8]
Hydrolysis	9	50 °C	>300 hours	[8]
Soil (Field)	Various	Field Conditions	4 to 60 days	[1]

## Weed Resistance

The repeated use of ALS-inhibiting herbicides, including **Primisulfuron**, has led to the evolution of resistant weed biotypes.[16] The primary mechanism of resistance is a target-site mutation in the ALS gene, which reduces the binding affinity of the herbicide to the enzyme.[16][17] For example, a resistant shattercane (*Sorghum bicolor*) biotype was found to have an altered ALS that was significantly less sensitive to **primisulfuron** inhibition ( $I_{50}$  value of 231  $\mu\text{M}$ ) compared to the susceptible biotype ( $I_{50}$  of 0.025  $\mu\text{M}$ ).[17]



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Figure 4: Development of weed resistance to ALS-inhibiting herbicides.

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